molecular formula C14H8F4O3 B1341149 2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 926255-81-4

2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid

Cat. No.: B1341149
CAS No.: 926255-81-4
M. Wt: 300.2 g/mol
InChI Key: YZCWPPJRAAJVSW-UHFFFAOYSA-N
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Description

2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is an organic compound with the molecular formula C14H8F4O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 2-(trifluoromethoxy)phenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 2-fluorobenzoic acid with 2-(trifluoromethoxy)phenylboronic acid in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid has several scientific research applications:

    Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its unique substituents can enhance the biological activity and pharmacokinetic properties of drug candidates.

    Materials Science: The compound’s fluorinated groups contribute to its stability and hydrophobicity, making it useful in the development of advanced materials, such as coatings and polymers.

    Chemical Biology: The compound can be used as a probe in chemical biology studies to investigate the interactions of fluorinated molecules with biological targets.

    Agrochemicals: It can serve as a building block for the synthesis of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity through electronic and steric effects. The exact molecular targets and pathways involved vary depending on the specific drug or application being developed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is unique due to the presence of both fluoro and trifluoromethoxy groups. These substituents impart distinct electronic and steric properties, enhancing the compound’s reactivity and stability. The trifluoromethoxy group, in particular, is less common and provides unique advantages in terms of hydrophobicity and metabolic stability.

Properties

IUPAC Name

2-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-11-6-5-8(7-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCWPPJRAAJVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588091
Record name 4-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926255-81-4
Record name 4-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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